Cas no 1065484-59-4 (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol)
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol
- 1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-ol
- 1-(1-Thiazol-2-yl-ethyl)-piperidin-3-ol
- DB-290522
- AKOS015941574
- 1065484-59-4
-
- MDL: MFCD10698937
- Inchi: 1S/C10H16N2OS/c1-8(10-11-4-6-14-10)12-5-2-3-9(13)7-12/h4,6,8-9,13H,2-3,5,7H2,1H3
- InChI Key: JOPMEOYAIBKDPT-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C)N1CCCC(C1)O
Computed Properties
- Exact Mass: 212.09833431g/mol
- Monoisotopic Mass: 212.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 64.6Ų
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007028-250mg |
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol |
1065484-59-4 | 95% | 250mg |
$466.52 | 2023-09-04 | |
| Alichem | A129007028-1g |
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol |
1065484-59-4 | 95% | 1g |
$1122.45 | 2023-09-04 | |
| Chemenu | CM374408-1g |
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol |
1065484-59-4 | 95%+ | 1g |
$1029 | 2023-01-01 | |
| Fluorochem | 089523-500mg |
1-(1-Thiazol-2-yl-ethyl)-piperidin-3-ol |
1065484-59-4 | 95% | 500mg |
£534.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756157-1g |
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol |
1065484-59-4 | 95% | 1g |
¥10182.00 | 2024-08-09 |
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol
Introduction to 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol (CAS No. 1065484-59-4)
1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1065484-59-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This piperidine derivative features a unique structural motif that has garnered considerable attention due to its potential biological activities and synthetic utility. The compound combines a piperidine ring with an ethyl side chain substituted at the 1-position by a thiazole ring, positioned at the 2-position of which. This distinctive architecture positions it as a promising candidate for further exploration in medicinal chemistry.
The thiazole core is a heterocyclic scaffold that is widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant molecules. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of the thiazole moiety into the 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol structure leverages these known properties, making it an attractive scaffold for designing novel therapeutic agents.
The piperidine ring, another key structural component of this compound, is a common pharmacophore in drug development. Piperidine derivatives are prevalent in approved drugs due to their favorable pharmacokinetic properties and ability to interact with biological targets effectively. The presence of the piperidine ring in 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol contributes to its potential as a lead compound for further medicinal chemistry optimization.
The specific substitution pattern in 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol, particularly the hydroxyl group at the 3-position of the piperidine ring, adds another layer of complexity and functionality. This hydroxyl group can serve as a point for further derivatization, allowing chemists to modify the compound's properties to enhance its biological activity or improve its pharmacokinetic profile. Such modifications are crucial in the drug discovery process, where fine-tuning molecular structure can significantly impact efficacy and safety.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol with greater accuracy. These tools allow for the virtual screening of large libraries of compounds, identifying those with high potential for binding to specific biological targets. By leveraging these computational methods, researchers can accelerate the drug discovery process and prioritize compounds for experimental validation.
In vitro studies have begun to explore the potential applications of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol. Initial findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, its structural features may allow it to interact with targets involved in cancer progression or neurodegenerative disorders. These preliminary results underscore the importance of this compound as a starting point for further investigation.
The synthesis of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as nucleophilic substitution reactions, cyclization processes, and functional group transformations are commonly employed in its synthesis. The development of novel synthetic routes not only facilitates access to this compound but also provides insights into general strategies for constructing related molecules.
The pharmaceutical industry is continually seeking innovative compounds that can address unmet medical needs. Compounds like 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol represent valuable assets in this pursuit. Their unique structural features and potential biological activities make them candidates for developing new treatments across multiple therapeutic areas. As research progresses, it is expected that more derivatives of this class will be explored, leading to novel drug candidates entering clinical development.
Regulatory considerations also play a critical role in the development of new pharmaceuticals. Ensuring that compounds like 1-(1-(Thiazol-2-yilethyl)piperidin)-3iol meet stringent safety and efficacy standards is essential before they can be brought to market. Preclinical studies are conducted to evaluate their pharmacological effects, toxicology profiles, and pharmacokinetic behavior. These studies provide critical data that informs decisions about whether to proceed with clinical trials and eventual regulatory approval.
The role of collaboration in drug discovery cannot be overstated. Partnerships between academic institutions, biotechnology companies, and pharmaceutical firms are essential for advancing research like that surrounding 1-(1((thiazol)-2-yilethyl)piperidin)-3iol*. Such collaborations bring together diverse expertise and resources, enabling more comprehensive exploration of a compound's potential applications.
Future directions in research on 1-(1((thiazole)-2-yilethyl)piperidin)-3iol* may include exploring its interactions with different biological targets or investigating its mechanisms of action at a molecular level. Understanding how this compound interacts with its intended targets can provide insights into its therapeutic potential and guide further optimization efforts.
In conclusion,(cas no1065484 59 4) represents an intriguing molecule with significant potential in pharmaceutical research.* Its unique structural features,* derived from combining *a *thiazole* moiety with *a *piperidine* ring,* position it as an attractive scaffold for designing novel bioactive compounds.* Ongoing research aims to fully elucidate its biological activities*and explore its therapeutic applications.* As our understanding*of *this compound grows,* so too does its promise as *a *valuable asset*for future drug development efforts.*
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